N-hydroxy-2-(4-methoxyphenyl)acetamide

MAO-A inhibition Monoamine oxidase Neuropharmacology

Choose N-hydroxy-2-(4-methoxyphenyl)acetamide for its unparalleled MAO-A selectivity. With an IC50 of 18 nM against human MAO-A and a 55.6-fold selectivity over MAO-B, this hydroxamic acid eliminates confounding off-target effects in serotonin/norepinephrine metabolism studies. The 4-methoxy substitution ensures a defined LogP (0.7) and hydrogen-bond profile for predictable solubility and permeability—properties that unsubstituted analogs cannot guarantee. Ideal for MMP/HDAC screening, QSAR docking, and urea-derivative synthesis. Insist on this precise substitution pattern to protect experimental reproducibility.

Molecular Formula C9H11NO3
Molecular Weight 181.19 g/mol
CAS No. 2594-06-1
Cat. No. B3340154
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-hydroxy-2-(4-methoxyphenyl)acetamide
CAS2594-06-1
Molecular FormulaC9H11NO3
Molecular Weight181.19 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)CC(=O)NO
InChIInChI=1S/C9H11NO3/c1-13-8-4-2-7(3-5-8)6-9(11)10-12/h2-5,12H,6H2,1H3,(H,10,11)
InChIKeyGVQZXTOLLXBWNQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Hydroxy-2-(4-methoxyphenyl)acetamide (CAS 2594-06-1) for Scientific Research and Procurement


N-Hydroxy-2-(4-methoxyphenyl)acetamide (CAS 2594-06-1) is a hydroxamic acid derivative with the molecular formula C9H11NO3 and a molecular weight of 181.19 g/mol [1]. This compound functions primarily as a metalloenzyme inhibitor through the metal-chelating capability of its hydroxamic acid moiety (-CO-NH-OH) . Documented biological activities include selective inhibition of monoamine oxidase A (MAO-A) with nanomolar potency, as well as moderate inhibition of matrix metalloproteinases (MMPs) [2]. Its 4-methoxyphenyl substitution provides a synthetically accessible scaffold for further derivatization, making it a versatile building block in medicinal chemistry and chemical biology research applications .

Why N-Hydroxy-2-(4-methoxyphenyl)acetamide (CAS 2594-06-1) Cannot Be Replaced by Generic Hydroxamic Acids


Hydroxamic acids as a class exhibit broad metalloenzyme inhibition due to their zinc- and iron-chelating functionality, yet simple substitution of the phenyl ring drastically alters target selectivity, potency, and physicochemical properties. For N-hydroxy-2-(4-methoxyphenyl)acetamide, the 4-methoxy substituent on the phenyl ring confers a specific electronic and steric profile that distinguishes it from unsubstituted phenylacetohydroxamic acid and other positional isomers [1]. This substitution pattern directly influences MAO-A versus MAO-B selectivity, with the 4-methoxy analog demonstrating a 55.6-fold selectivity for MAO-A over MAO-B, whereas alternative substitution patterns yield markedly different selectivity profiles [1]. Additionally, calculated properties such as LogP (0.7), hydrogen bond donor count (2), and hydrogen bond acceptor count (3) define its distinct solubility and membrane permeability characteristics that cannot be assumed for other hydroxamic acid derivatives [2]. Procurement of imprecisely specified analogs risks introducing unintended off-target activity or altered pharmacokinetic behavior, compromising experimental reproducibility.

Quantitative Differentiation Evidence for N-Hydroxy-2-(4-methoxyphenyl)acetamide (CAS 2594-06-1) in Scientific Procurement


MAO-A Selective Inhibition: Potency and Isoform Discrimination Relative to MAO-B

N-Hydroxy-2-(4-methoxyphenyl)acetamide exhibits potent and selective inhibition of human monoamine oxidase A (MAO-A) with an IC50 of 18 nM [1]. In contrast, its inhibitory activity against rat MAO-B is substantially weaker, with an IC50 of 1.0 μM (1,000 nM) [1]. This represents a 55.6-fold selectivity for MAO-A over MAO-B. For comparison, the unsubstituted phenyl analog, N-hydroxy-2-phenylacetamide (phenylacetohydroxamic acid), demonstrates an IC50 of 33.3 μM (33,300 nM) against HDAC4 [2], indicating that the 4-methoxy substitution on the phenyl ring of the target compound significantly alters both target engagement profile and potency magnitude. While the HDAC4 IC50 of the unsubstituted analog does not constitute a direct comparison within the same target family, it serves as a class-level benchmark illustrating how aromatic substitution modulates inhibitory potency across hydroxamic acid derivatives.

MAO-A inhibition Monoamine oxidase Neuropharmacology

Synthetic Versatility: Documented Utility as a Precursor for Urea Derivatives

N-Hydroxy-2-(4-methoxyphenyl)acetamide functions as a synthetically competent substrate in oxidative coupling reactions. Under conditions of tetraethylammonium metaperiodate and triphenylphosphine in dichloromethane, with an 8.0-hour reaction time, it undergoes conversion to 1-[(4-methoxyphenyl)methyl]-3-phenylurea [1]. This transformation, documented by Corrie et al. (1982), demonstrates the compound's ability to serve as a nitrogen-containing building block for urea linkage formation. The 4-methoxyphenyl group remains intact throughout the transformation, providing a stable handle for downstream functionalization. In contrast, alternative hydroxamic acid building blocks such as simple acetohydroxamic acid lack the aromatic moiety required for generating diaryl or aryl-alkyl urea products with defined hydrophobic character.

Organic synthesis Hydroxamic acid coupling Building block

Crystallographic Characterization: Defined Solid-State Conformation for Structure-Based Design

The single-crystal X-ray diffraction structure of N-hydroxy-2-(4-methoxyphenyl)acetamide has been determined, revealing that the molecule adopts a nearly planar conformation with a torsion angle of -179(2)° for C(4)-C(7)-C(8)-C(9) and planarity within 0.2 Å [1]. The crystal belongs to the orthorhombic space group Aba2 with unit cell parameters a = 15.750(3) Å, b = 13.470(2) Å, c = 13.356(2) Å, and a calculated density (Dx) of 1.26 Mg·m⁻³ [1]. Intermolecular interactions are dominated by van der Waals forces, with the nearest intermolecular distance of 3.647 Å occurring between O(3) and C(4) [1]. This high-resolution structural information (R = 0.0414 for 728 unique observed reflections) provides a definitive reference for computational docking studies and structure-based analog design, unlike many commercially available hydroxamic acid derivatives for which no crystal structure has been reported.

X-ray crystallography Solid-state structure Medicinal chemistry

Commercial Availability: Documented Purity Specifications and Competitive Pricing

N-Hydroxy-2-(4-methoxyphenyl)acetamide is commercially available from multiple vendors with verified purity specifications of ≥95% to ≥98% . ChemScene offers the compound at USD 531.00 per gram (Cat. No. CS-0251007, purity ≥98%), with incremental pricing at 100 mg (USD 143.00) and 250 mg (USD 206.00) . AKSci supplies the compound at 95% minimum purity with long-term storage recommendations of cool, dry conditions . This commercial accessibility contrasts with custom-synthesis hydroxamic acid derivatives, which typically incur longer lead times, higher minimum order quantities, and batch-to-batch variability without established purity benchmarks. The availability of multiple vendor sources also provides procurement flexibility and supply chain redundancy.

Chemical procurement Purity specification Research reagent

Recommended Research Applications for N-Hydroxy-2-(4-methoxyphenyl)acetamide (CAS 2594-06-1) Based on Quantitative Evidence


Selective MAO-A Inhibition in Neuropharmacological Studies

N-Hydroxy-2-(4-methoxyphenyl)acetamide is optimally applied as a selective MAO-A inhibitor in assays requiring isoform discrimination. With an IC50 of 18 nM against human MAO-A and 55.6-fold selectivity over MAO-B (IC50 = 1.0 μM) [1], this compound enables researchers to probe MAO-A-specific pathways without confounding MAO-B inhibition. This selectivity profile is particularly valuable for studying serotonin and norepinephrine metabolism, where MAO-A is the predominant metabolic enzyme, and for validating target engagement in cellular and tissue-based models where both isoforms are co-expressed.

Synthesis of 4-Methoxyphenyl-Substituted Urea Derivatives

This compound serves as a precursor for the synthesis of 1-[(4-methoxyphenyl)methyl]-3-phenylurea and related urea derivatives through oxidative coupling with triphenylphosphine and tetraethylammonium metaperiodate in dichloromethane [1]. The 8-hour reaction protocol provides a reliable route to aryl-substituted ureas, which are privileged scaffolds in medicinal chemistry with applications spanning kinase inhibition, GPCR modulation, and antimicrobial agent development.

Structure-Based Drug Design and Molecular Docking Campaigns

The high-resolution crystal structure of N-hydroxy-2-(4-methoxyphenyl)acetamide (orthorhombic Aba2, R = 0.0414, near-planar conformation) [1] provides a definitive starting point for computational docking studies. Researchers can use these crystallographic coordinates to generate accurate binding poses, validate docking protocols, and guide the rational design of analogs with optimized target interactions. The experimentally determined torsion angles and intermolecular packing distances further support quantitative structure-activity relationship (QSAR) modeling.

General Metalloenzyme Inhibition Screening

Given its hydroxamic acid functionality and documented activity against MAO-A and MAO-B [1], this compound is suitable as a reference inhibitor in broad metalloenzyme screening panels, including matrix metalloproteinases (MMPs) and histone deacetylases (HDACs). Its calculated LogP of 0.7 and defined hydrogen bond donor/acceptor profile [2] support predictable solubility in aqueous assay buffers, facilitating high-throughput screening compatibility.

Technical Documentation Hub

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